molecular formula C5H7NO B2918511 2-Azabicyclo[3.1.0]hexan-3-one CAS No. 2193098-04-1

2-Azabicyclo[3.1.0]hexan-3-one

Cat. No.: B2918511
CAS No.: 2193098-04-1
M. Wt: 97.117
InChI Key: BKDXPYNNJDAIEF-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexan-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C5H7NO. It is a bicyclic structure that includes a three-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexan-3-one can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions. These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it has been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[310]hexan-3-one is unique due to its specific ring structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDXPYNNJDAIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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